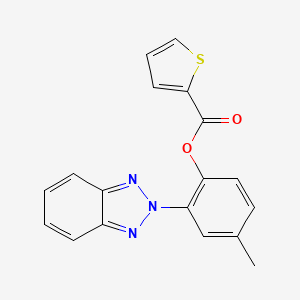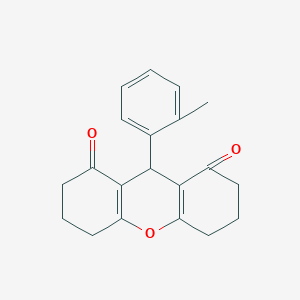
2-(2H-benzotriazol-2-yl)-4-methylphenyl thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 2-thiophenecarboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate through the reaction of o-phenylenediamine with nitrous acid.
Coupling Reaction: The benzotriazole intermediate is then coupled with 4-methylphenylboronic acid in the presence of a palladium catalyst to form the desired benzotriazole-phenyl compound.
Esterification: The final step involves the esterification of the benzotriazole-phenyl compound with thiophenecarboxylic acid under acidic conditions to yield 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-thiophenecarboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiophenecarboxylate group to a thiol or thioether.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzotriazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 2-thiophenecarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The thiophenecarboxylate group can also participate in binding interactions, enhancing the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2H-1,2,3-Benzotriazol-2-yl)-5-methylphenyl 2-thiophenecarboxylate: Similar structure but with a different position of the methyl group.
2-(2H-1,2,3-Benzotriazol-2-yl)-4-chlorophenyl 2-thiophenecarboxylate: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 2-thiophenecarboxylate is unique due to the specific positioning of the methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H13N3O2S |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C18H13N3O2S/c1-12-8-9-16(23-18(22)17-7-4-10-24-17)15(11-12)21-19-13-5-2-3-6-14(13)20-21/h2-11H,1H3 |
InChI-Schlüssel |
JGYOSMVDPAHVMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CS2)N3N=C4C=CC=CC4=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B10892541.png)
![5-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B10892544.png)
![2,4-dichloro-N'-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]benzohydrazide](/img/structure/B10892545.png)
![1-methyl-3-(morpholin-4-ylcarbonyl)-N-{1-[4-(propan-2-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B10892547.png)
![N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B10892568.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-butylphenyl)furan-2-carboxamide](/img/structure/B10892576.png)
![ethyl 3-[(2-bromo-4-methylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10892580.png)
![N-(4-chlorophenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B10892586.png)
![2-{3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B10892590.png)

![1-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-(pyridin-2-ylsulfanyl)ethanone](/img/structure/B10892599.png)
![N'-[(1Z)-1-(2,5-dimethylthiophen-3-yl)ethylidene]-3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B10892606.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10892613.png)
![2-[(4-chlorophenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B10892617.png)
